molecular formula C10H19NO B13168993 3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL

3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL

Cat. No.: B13168993
M. Wt: 169.26 g/mol
InChI Key: FSYQDGTXVJGTHQ-UHFFFAOYSA-N
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Description

3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique configuration, which includes a bicyclo[2.2.1]heptane ring system. The presence of both an amino group and a hydroxyl group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amine and alcohol under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group but lacking the amino group.

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another related compound with additional methyl groups.

Uniqueness

3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its bicyclic structure also provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-amino-1-(2-bicyclo[2.2.1]heptanyl)propan-1-ol

InChI

InChI=1S/C10H19NO/c11-4-3-10(12)9-6-7-1-2-8(9)5-7/h7-10,12H,1-6,11H2

InChI Key

FSYQDGTXVJGTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(CCN)O

Origin of Product

United States

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